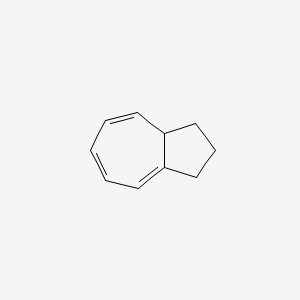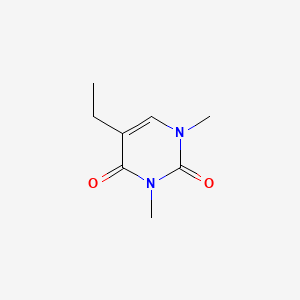![molecular formula C13H16 B14683574 7-Phenylbicyclo[2.2.1]heptane CAS No. 24892-78-2](/img/structure/B14683574.png)
7-Phenylbicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenylbicyclo[221]heptane is a bicyclic compound characterized by a phenyl group attached to the seventh position of the bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylbicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common approach is the reaction of cyclopentadiene with phenyl-substituted dienophiles under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction temperature can vary, but it is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as Lewis acids (e.g., aluminum chloride) can be used to enhance the reaction rate and selectivity. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Phenylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenyl group to a cyclohexyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to cyclohexylbicyclo[2.2.1]heptane.
Substitution: Brominated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
7-Phenylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including its role as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its rigid bicyclic structure.
Mécanisme D'action
The mechanism of action of 7-Phenylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity. Additionally, the bicyclic framework provides structural rigidity, which can enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic framework, leading to different chemical properties and reactivity.
Bicyclo[2.2.1]heptane: Lacks the phenyl group, resulting in a simpler structure with different chemical behavior.
7-Phenylbicyclo[3.2.1]octane: A larger bicyclic compound with an additional carbon atom, affecting its steric and electronic properties.
Uniqueness: 7-Phenylbicyclo[2.2.1]heptane is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This compound’s rigid bicyclic structure combined with the aromatic phenyl group makes it a versatile intermediate in organic synthesis and a valuable molecule in various research applications.
Propriétés
Numéro CAS |
24892-78-2 |
|---|---|
Formule moléculaire |
C13H16 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
7-phenylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H16/c1-2-4-10(5-3-1)13-11-6-7-12(13)9-8-11/h1-5,11-13H,6-9H2 |
Clé InChI |
VCNXHLSPJCDICN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



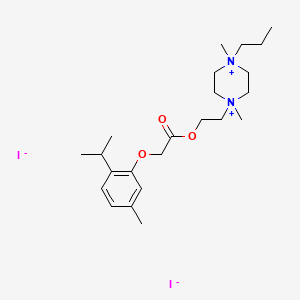
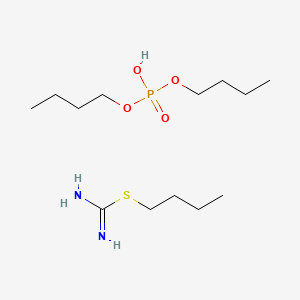
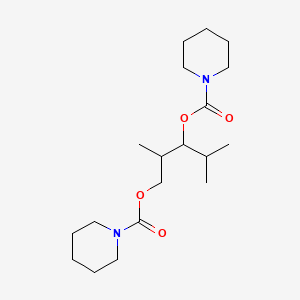
![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)
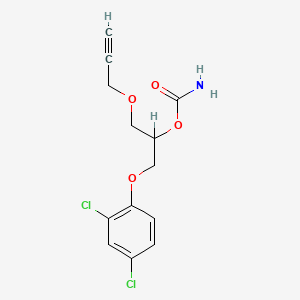
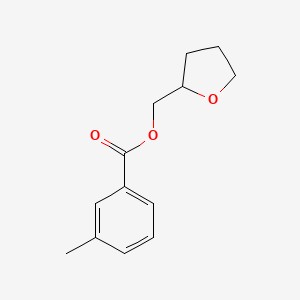
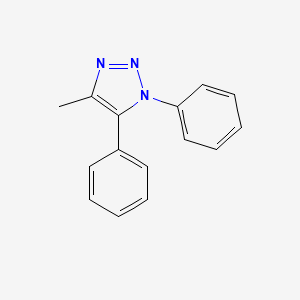
![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
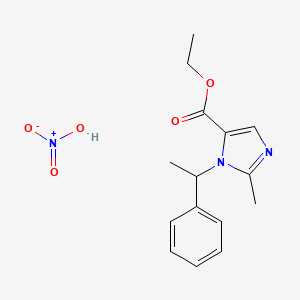
![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)
